molecular formula C12H22 B14711656 2,3,6,7-Tetramethylocta-2,6-diene CAS No. 18495-18-6

2,3,6,7-Tetramethylocta-2,6-diene

Cat. No.: B14711656
CAS No.: 18495-18-6
M. Wt: 166.30 g/mol
InChI Key: NTEMWPBDYGDTRO-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylocta-2,6-diene is a branched alkene with the molecular formula C12H22. This compound is characterized by its four methyl groups and two internal double bonds at the 2,6-positions, which define its stereochemistry and reactivity. As a highly branched diene, it serves as a valuable intermediate in organic synthesis and materials science research. It is particularly useful in Diels-Alder reactions, where its structure can contribute to the formation of complex, stereodefined polycyclic compounds. Researchers also utilize this and similar branched hydrocarbons as non-polar solvents in specialized applications and as molecular building blocks for developing novel polymers with tailored properties. The compound's specific branching pattern can influence physical characteristics such as boiling point and solubility, making it a subject of study in structure-property relationship investigations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

18495-18-6

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

2,3,6,7-tetramethylocta-2,6-diene

InChI

InChI=1S/C12H22/c1-9(2)11(5)7-8-12(6)10(3)4/h7-8H2,1-6H3

InChI Key

NTEMWPBDYGDTRO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC(=C(C)C)C)C

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Dimerization of 2,3-Dimethyl-1,3-Butadiene

The most widely reported method involves the dimerization of 2,3-dimethyl-1,3-butadiene using FeCl₃ as a catalyst. The reaction proceeds via a radical-mediated mechanism, where Fe³⁺ initiates electron transfer to form a diradical intermediate. Subsequent recombination yields the thermodynamically favored 2,3,6,7-tetramethylocta-2,6-diene.

Procedure :

  • Reactants : 2,3-Dimethyl-1,3-butadiene (2.0 mol), FeCl₃ (5 mol%), toluene (solvent).
  • Conditions : Stirred at 50–70°C under nitrogen for 24–48 hours.
  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via fractional distillation (bp: 199°C at 760 mmHg).
  • Yield : 65–70% with >95% purity (GC-MS analysis).

Key Parameters :

  • Temperature : Elevated temperatures (>60°C) favor the trans-addition pathway, minimizing side products like 2,3,6,7-tetramethylocta-1,5-diene.
  • Solvent : Toluene enhances solubility of the nonpolar diene and stabilizes intermediates.

Acid-Catalyzed Condensation of Ketones

Sulfuric Acid-Mediated Aldol Condensation

This method employs mesityl oxide (4-methylpent-3-en-2-one) as a precursor. Concentrated H₂SO₄ catalyzes the protonation of the carbonyl group, enabling nucleophilic attack by a second ketone molecule. Subsequent dehydration forms the conjugated diene.

Procedure :

  • Reactants : Mesityl oxide (1.0 mol), H₂SO₄ (98%, 0.2 mol), THF (solvent).
  • Conditions : Reflux at 80°C for 12 hours with molecular sieves (4Å) to absorb water.
  • Workup : Neutralize with NaOH, extract with diethyl ether, and distill under reduced pressure.
  • Yield : 60–72% (1H NMR purity: 90–93%).

Limitations :

  • Competing retro-aldol reactions reduce yields at prolonged reaction times (>15 hours).
  • Byproducts include trimethylcyclohexenes due to intramolecular cyclization.

Photochemical Synthesis via [2+2] Cycloaddition

UV-Induced Cross-Coupling of Aldehydes and Alkenes

Irradiation of α,β-unsaturated aldehydes (e.g., trans-cinnamaldehyde) with 2,3-dimethyl-2-butene generates the target diene through a Norrish-type II mechanism. The excited carbonyl abstracts a γ-hydrogen, forming a biradical that couples with the alkene.

Procedure :

  • Reactants : Benzaldehyde (1.5 mol), 2,3-dimethyl-2-butene (3.0 mol), acetonitrile (solvent).
  • Conditions : UV light (254 nm), 20°C, 48 hours under argon.
  • Workup : Remove solvent, chromatograph on silica gel (hexane:EtOAc = 9:1).
  • Yield : 58–62% (HPLC purity: 88%).

Side Reactions :

  • Over-irradiation produces 2,3,6,7-tetramethylocta-2,5-diene via-hydride shifts.
  • Diastereomeric ratios (dr) range from 3:1 to 5:1, necessitating careful chromatographic separation.

Modification of Preformed Dienes

Hydrogenation of 2,3,6,7-Tetramethylocta-2,5-diene

Selective hydrogenation of the internal double bond in 2,3,6,7-tetramethylocta-2,5-diene using Pd/C under mild conditions achieves high regiocontrol.

Procedure :

  • Reactants : 2,3,6,7-Tetramethylocta-2,5-diene (1.0 mol), H₂ (3 atm), 10% Pd/C (0.1 mol%), ethanol.
  • Conditions : Stir at 25°C for 6 hours.
  • Workup : Filter catalyst, concentrate, and distill (bp: 68–70°C at 15 mmHg).
  • Yield : 80–85% (GC-MS purity: 97%).

Advantages :

  • Avoids harsh acidic or thermal conditions, preserving methyl group integrity.
  • Scalable to multi-kilogram batches for industrial applications.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Key Advantages Limitations
Catalytic Dimerization 65–70 >95 120–150 High regioselectivity; scalable Requires toxic FeCl₃; long reaction time
Acid-Catalyzed Condensation 60–72 90–93 90–110 Low-cost reagents; simple setup Byproduct formation; moderate purity
Photochemical Synthesis 58–62 88 200–250 Stereochemical control; mild conditions Low yield; expensive UV equipment
Diene Modification 80–85 97 180–220 High purity; avoids harsh conditions Dependent on precursor availability

Mechanistic Insights and Optimization

Steric Effects in Catalytic Dimerization

The bulky methyl groups at C2 and C3 hinder free rotation, favoring the transoid conformation. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol energy barrier for cisoid adoption, explaining the dominance of the 2,6-diene isomer.

Solvent Polarity in Acid-Catalyzed Reactions

Polar aprotic solvents (e.g., DMF) increase protonation rates but promote side reactions. Nonpolar solvents like hexane improve diene stability, albeit with slower kinetics.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) employs continuous-flow reactors to mitigate exothermic risks in FeCl₃-mediated dimerization. Process parameters:

  • Residence Time : 2–4 minutes at 70°C.
  • Catalyst Recovery : FeCl₃ is recycled via aqueous extraction, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,3,6,7-Tetramethylocta-2,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The double bonds in the molecule can participate in electrophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The compound’s conjugated diene system may enhance stability compared to non-conjugated metabolites like those derived from valproic acid .
  • Its lower molecular weight and branching contrast with larger HBI alkenes, which are used as sedimentary biomarkers due to their resistance to diagenesis .

Chemical Reactivity

  • Electrophilic Addition: The conjugated double bonds in this compound may favor regioselective reactions, unlike non-conjugated dienes in valproic acid metabolites, which exhibit less predictable reactivity .
  • Oxidative Stability : Methyl groups at allylic positions (C3 and C7) could hinder oxidation, a property shared with HBI alkenes that persist in geological samples .

Functional and Industrial Relevance

  • Biochemical Context : Unlike valproic acid dienes, which are metabolized via β-oxidation, this compound’s steric bulk might impede enzymatic processing, limiting biological activity .

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